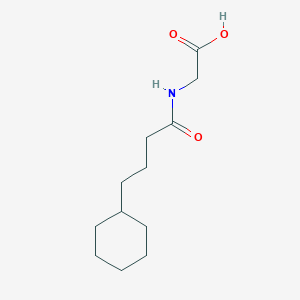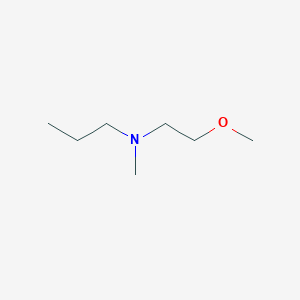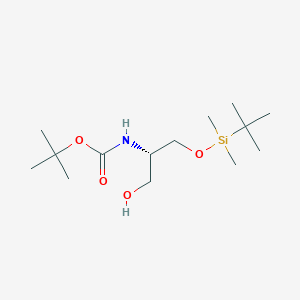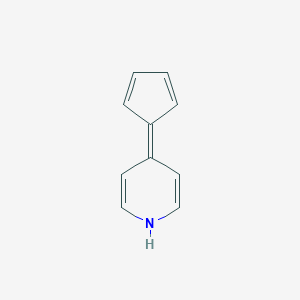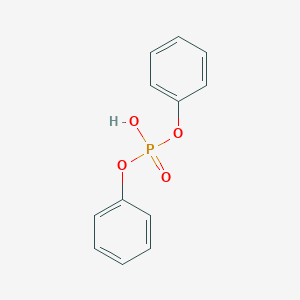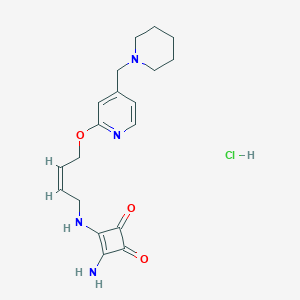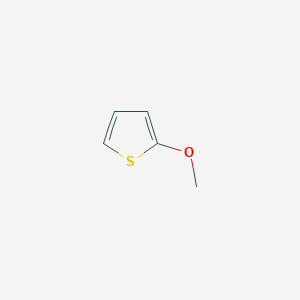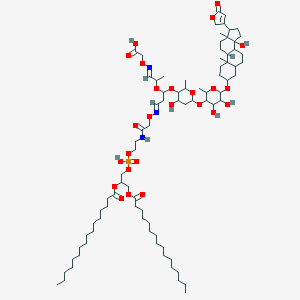
Digoxin-dppe conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digoxin-dppe conjugate is a novel compound that has gained significant attention in the field of scientific research. This conjugate is a combination of digoxin, a cardiac glycoside, and dppe, a phosphine ligand. It is a potential candidate for drug delivery and imaging applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of digoxin-dppe conjugate involves the binding of digoxin to specific receptors on the surface of cells. This binding triggers a cascade of events that ultimately leads to the inhibition of the Na+/K+ ATPase pump, resulting in an increase in intracellular calcium levels. The dppe ligand also plays a crucial role in stabilizing the complex and enhancing its binding affinity.
Efectos Bioquímicos Y Fisiológicos
Digoxin-dppe conjugate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to have cardioprotective effects by improving cardiac function and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of digoxin-dppe conjugate is its ability to selectively target specific receptors in cells, making it a valuable tool for imaging and drug delivery applications. However, its use is limited by its potential toxicity and the need for further studies to determine its safety profile.
Direcciones Futuras
There are several future directions for research on digoxin-dppe conjugate. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of research is the optimization of the compound for specific applications, such as cancer therapy or imaging. Additionally, further studies are needed to determine the safety and toxicity profile of the compound in vivo.
Métodos De Síntesis
The synthesis of digoxin-dppe conjugate involves the reaction between digoxin and dppe in the presence of a catalyst. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to form the final product. The synthesis process is relatively simple and can be carried out under mild conditions.
Aplicaciones Científicas De Investigación
Digoxin-dppe conjugate has been extensively studied for its potential applications in scientific research. It can be used as a fluorescent probe for imaging applications due to its ability to bind to specific receptors in cells. It has also been investigated as a potential drug delivery system for targeted cancer therapy.
Propiedades
Número CAS |
129966-52-5 |
|---|---|
Nombre del producto |
Digoxin-dppe conjugate |
Fórmula molecular |
C82H140N3O25P |
Peso molecular |
1599 g/mol |
Nombre IUPAC |
2-[(E)-2-[(3E)-3-[2-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]imino-1-[6-[4,5-dihydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxypropoxy]propylideneamino]oxyacetic acid |
InChI |
InChI=1S/C82H140N3O25P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-70(90)99-53-63(107-71(91)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)54-103-111(96,97)102-47-46-83-68(87)55-100-84-45-41-73(104-57(3)51-85-101-56-69(88)89)109-77-58(4)105-74(50-67(77)86)110-78-59(5)106-79(76(94)75(78)93)108-62-38-42-80(6)61(49-62)36-37-66-65(80)39-43-81(7)64(40-44-82(66,81)95)60-48-72(92)98-52-60/h45,48,51,57-59,61-67,73-79,86,93-95H,8-44,46-47,49-50,52-56H2,1-7H3,(H,83,87)(H,88,89)(H,96,97)/b84-45+,85-51+ |
Clave InChI |
RMZOQEGPACTFRL-QLBADTJSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CO/N=C/CC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)/C=N/OCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
digoxin-DPPE conjugate digoxin-phosphatidylethanolamine conjugate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



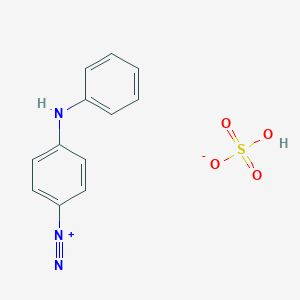
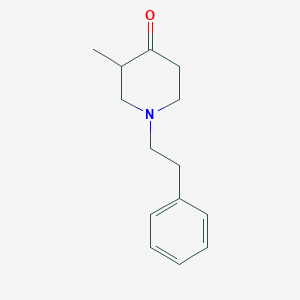
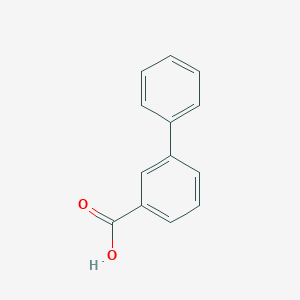
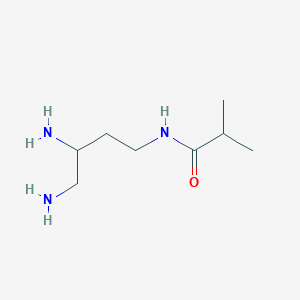
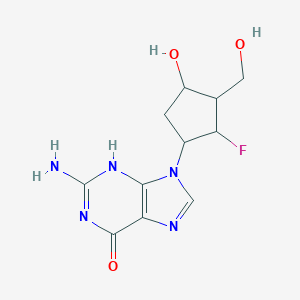
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
